Withanoside IV

描述

Withanoside IV is a compound found in Withania somnifera, also known as Ashwagandha . It has been shown to improve hindlimb function by facilitating axonal growth and increasing peripheral nervous system myelin levels after spinal cord injury . It may also prevent or decrease the growth of tumors in humans .

Synthesis Analysis

The biosynthetic route and identification of key regulatory genes involved in withanolide biosynthesis, including this compound, have been explored . Various strategic pathway genes have been characterized, leading to the development of molecular circuitries for the production of key intermediates or end products .

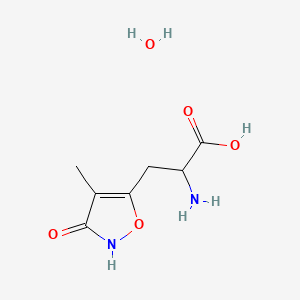

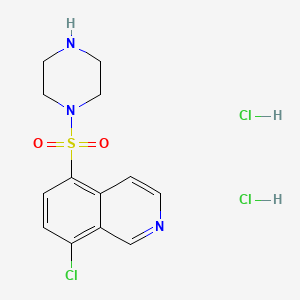

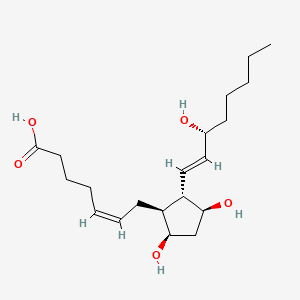

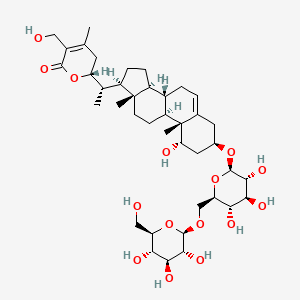

Molecular Structure Analysis

This compound has been studied for its potential as an anti-inflammatory compound. In silico docking analysis revealed that this compound and other bioactives of Ashwagandha could be promising inhibitors against bovine NLRP9 protein .

Chemical Reactions Analysis

Withanolides, including this compound, act as anti-inflammatory agents by inhibiting lymphocyte proliferation, complement system, and delayed-type hypersensitivity .

Physical and Chemical Properties Analysis

This compound is a white-beige powder . It is soluble in ethanol and methanol, slightly soluble in water, and insoluble in n-hexane . Its chemical formula is C40H62O15 and it has a molecular weight of 782.9 .

科学研究应用

神经退行性疾病管理

Withanoside IV 正在接受研究,以评估其在逆转阿尔茨海默病模型的行为缺陷和斑块病理学方面的潜力。 它似乎可以促进参与清除β-淀粉样蛋白肽的蛋白质的表达,β-淀粉样蛋白肽与阿尔茨海默病的病理学有关 .

药理学参考标准

This compound 被用作药理学研究中的参考标准,特别是在 USP 药典中规定的质量测试和分析中。 这确保了涉及该化合物的药理学研究的一致性和准确性 .

治疗应用增强

研究正在进行,以优化剂量并增强 this compound 的治疗应用,特别是在传统医学实践的背景下 .

传统医学

Withania somnifera,是提取 this compound 的植物,在传统医学中有着悠久的历史,用于治疗各种疾病。 目前的研究正在扩展这些知识,以探索新的治疗潜力 .

生化分析

This compound 是生化分析研究的主题,旨在了解其作为营养保健品的一部分的作用和功效,特别是在天然产物研究的背景下 .

作用机制

Target of Action

Withanoside IV, a natural product derived from the medicinal plant Withania somnifera , primarily targets the host cell surface receptor ACE2 . ACE2 is a key receptor for SARS-CoV-2, the virus responsible for COVID-19 . Additionally, this compound has been found to facilitate the regeneration of axons and dendrites by reconstructing pre- and post-synapses in neurodegenerative diseases .

Mode of Action

This compound interacts with its targets, leading to various changes. For instance, it has been found to significantly inhibit the expression of ACE2 , which may potentially prevent the entry of SARS-CoV-2 into host cells . In the context of neurodegenerative diseases, this compound helps in the reconstruction of pre- and post-synapses, thereby facilitating the regeneration of axons and dendrites .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role in neurodegenerative diseases and viral infections. It has been found to reverse behavioral deficits, plaque pathology, and accumulation of β-amyloid peptides (Aβ) in animal models of Alzheimer’s disease . This is achieved through higher expression of low-density lipoprotein receptor-related protein in brain micro-vessels and the Aβ-degrading protease neprilysin .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . Upon oral administration of Withania somnifera root extract, the maximum concentration (Cmax) of this compound was found to be 13.833 ± 3.727 ng/mL, with a time to reach maximum concentration (Tmax) of 0.750 ± 0.000 hours . Despite its higher molecular weight (> 700 g/mol), this compound is polar due to the glucose moieties attached at the C3 position, which allows it to be readily transported across the intestinal barrier .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its potential therapeutic effects against neurodegenerative diseases and viral infections. It has been found to prevent pathogenesis and neuronal death, ameliorate memory deficits in mice , and inhibit the expression of ACE2, potentially preventing the entry of SARS-CoV-2 into host cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of this compound from the stomach lining can be affected by the solubility of the compound . Furthermore, the presence of other compounds in the environment, such as other withanolides and withanosides, can also influence the action of this compound .

生化分析

Biochemical Properties

Withanoside IV plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind with human serum albumin, a major protein in human blood plasma . This interaction is crucial for the transport and distribution of this compound in the body .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a neuroprotective effect against β-amyloid and HIV-1Ba-L induced neuro-pathogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to bind with human serum albumin, which can influence the distribution and metabolism of this compound in the body .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound and other withanolides facilitate the regeneration of axons and dendrites by reconstructing pre- and post-synapses in neurodegenerative diseases and preventing pathogenesis and neuronal death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to reverse behavioral deficits, plaque pathology, and accumulation of β-amyloid peptides in animal models of Alzheimer’s disease .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, it is a part of the withanolide biosynthetic pathway in Withania somnifera .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . For example, it has been found to be readily transported across the intestinal barrier due to its higher solubility .

Subcellular Localization

It is known that it interacts with various biomolecules within the cell, which could potentially direct it to specific compartments or organelles .

属性

IUPAC Name |

(2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62O15/c1-17-11-26(53-36(50)22(17)14-41)18(2)23-7-8-24-21-6-5-19-12-20(13-29(43)40(19,4)25(21)9-10-39(23,24)3)52-38-35(49)33(47)31(45)28(55-38)16-51-37-34(48)32(46)30(44)27(15-42)54-37/h5,18,20-21,23-35,37-38,41-49H,6-16H2,1-4H3/t18-,20+,21-,23+,24-,25-,26+,27+,28+,29-,30+,31+,32-,33-,34+,35+,37+,38+,39+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQQGHSDHGOYRH-IFUSOADVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746874 | |

| Record name | (1alpha,3beta,22R)-1,26-Dihydroxy-27-oxo-22,27-epoxyergosta-5,24-dien-3-yl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

782.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362472-81-9 | |

| Record name | Withanoside IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362472819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1alpha,3beta,22R)-1,26-Dihydroxy-27-oxo-22,27-epoxyergosta-5,24-dien-3-yl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WITHANOSIDE IV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/156GUP486T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C](/img/structure/B569150.png)

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)